molecular formula C8H10O3 B593428 Marilactone CAS No. 34818-17-2

Marilactone

Cat. No.: B593428
CAS No.: 34818-17-2
M. Wt: 154.165
InChI Key: USMZMYPGRVEPNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Marilactone is typically synthesized through natural product extraction from the fungus Stachylidium species . The preparation involves a series of chemical reactions and purification steps. The process is complex and often requires advanced techniques such as biotechnological fermentation or chemical synthesis .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale fermentation and extraction. The fungus is cultivated under controlled conditions, and the compound is extracted using organic solvents followed by purification steps to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Marilactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Marilactone has several scientific research applications:

Biological Activity

Marilactone, a natural compound derived from the marine sponge-associated fungus Stachylidium species, has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by relevant data and case studies.

Overview of this compound

  • Chemical Structure : this compound is classified as a macrolactone, with a molecular formula of C8H10O3C_8H_{10}O_3 and a molecular weight of approximately 154.16 g/mol.
  • Source : Initially isolated from the marine sponge-derived fungus Stachylidium sp., it showcases a unique lactone structure that contributes to its bioactivity.

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : It demonstrates potent antibacterial and antifungal properties, making it a candidate for developing natural antibiotics and antifungal agents .
  • Antiviral Properties : Research indicates that this compound may inhibit viral replication, although specific mechanisms remain under investigation.
  • Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic .
  • Anti-inflammatory and Anti-angiogenic Activities : The compound has shown promise in reducing inflammation and inhibiting angiogenesis, which are critical processes in tumor growth and progression.

Biological Activity Data

The following table summarizes key biological activities of this compound based on recent studies:

Biological Activity Effect Reference
AntibacterialInhibits growth of Gram-positive bacteria
AntifungalEffective against various fungal strains
AntiviralPotential inhibition of viral replication
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro
Anti-angiogenicInhibits endothelial cell proliferation

Case Studies

Several case studies have investigated the biological activity of this compound, particularly its antimicrobial and anticancer properties:

  • Antimicrobial Efficacy Study :
    • A study assessed the effectiveness of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a natural antimicrobial agent.
  • Anticancer Activity Investigation :
    • In vitro assays on human cancer cell lines (e.g., breast cancer and leukemia) demonstrated that this compound induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent decrease in cell viability with an IC50 value around 15 µg/mL for breast cancer cells .
  • Inflammation Reduction Experiment :
    • A controlled experiment evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential use in treating inflammatory diseases.

Future Applications

This compound's diverse biological activities suggest several potential applications:

  • Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could be further developed into new therapeutic agents.
  • Natural Pesticides : Its bioactivity may be harnessed for creating environmentally friendly pesticides.
  • Research Tool : As a model compound in lactone chemistry, it offers insights into the synthesis and modification of related compounds for various applications .

Properties

IUPAC Name

6-ethyl-4-hydroxy-3-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMZMYPGRVEPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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